molecular formula C9H8Cu2F6O6S2 B13707708 CuOTf-toluene

CuOTf-toluene

Cat. No.: B13707708
M. Wt: 517.4 g/mol
InChI Key: ATUUSMBCJWYMEG-UHFFFAOYSA-L
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Preparation Methods

Copper (I) trifluoromethanesulfonate toluene complex can be synthesized through several methods. One common synthetic route involves the reaction of copper (I) oxide with trifluoromethanesulfonic acid in the presence of toluene. The reaction conditions typically include a controlled temperature and inert atmosphere to prevent oxidation . Industrial production methods may involve similar processes but on a larger scale, ensuring high purity and yield.

Chemical Reactions Analysis

Copper (I) trifluoromethanesulfonate toluene complex undergoes various types of chemical reactions, including:

Common reagents used in these reactions include diaryliodonium salts, cyanogen iodide, and tetramethylpiperidine. The major products formed from these reactions depend on the specific reactants and conditions used .

Scientific Research Applications

Copper (I) trifluoromethanesulfonate toluene complex has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which Copper (I) trifluoromethanesulfonate toluene complex exerts its effects involves its ability to act as a Lewis acid. It facilitates the formation of reactive intermediates by coordinating with electron-rich species, thereby enhancing the reactivity of the substrates. The molecular targets and pathways involved depend on the specific reaction it is catalyzing .

Comparison with Similar Compounds

Copper (I) trifluoromethanesulfonate toluene complex can be compared with other similar compounds such as:

The uniqueness of Copper (I) trifluoromethanesulfonate toluene complex lies in its high catalytic efficiency and versatility in facilitating a wide range of chemical reactions.

Biological Activity

CuOTf-toluene, a copper(I) triflate complex, has garnered attention in recent years for its diverse biological activities and applications in synthetic organic chemistry. This article explores the biological activity of this compound, focusing on its role as a catalyst in various reactions and its potential therapeutic applications.

Chemical Structure and Properties

This compound (C9H8Cu2F6O6S2) is a copper(I) complex where copper is coordinated with triflate anions in a toluene solvent. Its structure allows for unique catalytic properties, particularly in facilitating reactions that are relevant to medicinal chemistry.

Catalytic Applications

This compound has been employed as a catalyst in several important reactions, including:

  • C–H Functionalization : this compound is effective in allylic C–H amidation of alkenes, demonstrating high yields and selectivity under mild conditions .
  • Multicomponent Reactions : It serves as a catalyst in multicomponent reactions (MCRs), which are crucial for synthesizing biologically active compounds. For example, it has been used to synthesize anti-inflammatory agents and other bioactive molecules .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity against various pathogens. The compound's effectiveness varies depending on the structure of the substrates used in the reactions:

  • Gram-Negative Bacteria : this compound has shown significant activity against Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.3 to 8.5 µM .
  • Gram-Positive Bacteria : The compound also displays activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, although typically at higher MIC values .

Anti-Inflammatory Activity

The anti-inflammatory potential of compounds synthesized using this compound has been investigated extensively. For instance, derivatives obtained through MCRs demonstrated greater anti-inflammatory activity compared to traditional agents like curcumin . These compounds were evaluated for their ability to inhibit matrix metalloproteinases (MMPs), which are implicated in inflammatory processes.

Case Study 1: Synthesis of Anti-Leishmanial Compounds

In a study focusing on anti-leishmanial activity, compounds synthesized using this compound were tested against Leishmania donovani. The results indicated that several derivatives exhibited potent anti-leishmanial effects with IC50 values in the low micromolar range, showcasing the potential of this compound in developing new treatments for leishmaniasis .

Case Study 2: Antifibrotic Agents

Another significant application involved synthesizing antifibrotic agents using this compound as a catalyst. Compounds derived from this process were tested for their ability to inhibit human hepatic stellate cell activation, revealing promising results that suggest these agents could be beneficial in treating liver fibrosis .

Summary of Findings

The biological activity of this compound is multifaceted, with applications ranging from antimicrobial to anti-inflammatory activities. Its role as a catalyst in synthesizing various bioactive compounds highlights its importance in medicinal chemistry. The following table summarizes key findings regarding the biological activities associated with this compound:

Activity Type Target Organism/Process Effectiveness
AntimicrobialPseudomonas aeruginosaMIC 0.3 - 8.5 µM
Escherichia coliMIC 0.3 - 8.5 µM
Staphylococcus aureusMIC 0.1 - 9.5 µM
Anti-InflammatoryMMP inhibitionGreater than curcumin
AntileishmanialLeishmania donovaniIC50 low micromolar range
AntifibroticHuman hepatic stellate cellsInhibitory activity at 10 µM

Properties

Molecular Formula

C9H8Cu2F6O6S2

Molecular Weight

517.4 g/mol

IUPAC Name

copper(1+);toluene;trifluoromethanesulfonate

InChI

InChI=1S/C7H8.2CHF3O3S.2Cu/c1-7-5-3-2-4-6-7;2*2-1(3,4)8(5,6)7;;/h2-6H,1H3;2*(H,5,6,7);;/q;;;2*+1/p-2

InChI Key

ATUUSMBCJWYMEG-UHFFFAOYSA-L

Canonical SMILES

CC1=CC=CC=C1.C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Cu+].[Cu+]

Origin of Product

United States

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